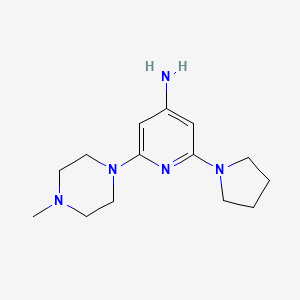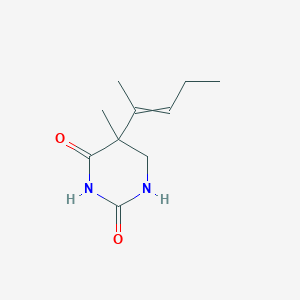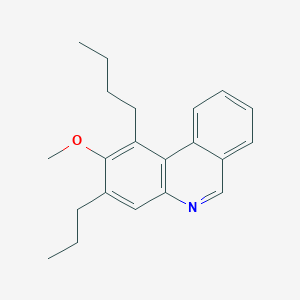
1-Butyl-2-methoxy-3-propylphenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methoxy-3-propylphenanthridine is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-methoxy-3-propylphenanthridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as halogens or nitro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methoxy-3-propylphenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitro compounds.
Major Products Formed:
Oxidation: Formation of phenanthridine oxides.
Reduction: Formation of phenanthridine hydrides.
Substitution: Formation of halogenated or nitro-substituted phenanthridines.
Scientific Research Applications
1-Butyl-2-methoxy-3-propylphenanthridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methoxy-3-propylphenanthridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Phenanthridine: The parent compound of 1-Butyl-2-methoxy-3-propylphenanthridine, known for its biological activities.
Acridine: Another heterocyclic aromatic compound with similar structural features and applications.
Quinoline: A heterocyclic aromatic compound with diverse biological and industrial applications.
Uniqueness: this compound is unique due to its specific substituents (butyl, methoxy, and propyl groups) on the phenanthridine core. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
627529-24-2 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-butyl-2-methoxy-3-propylphenanthridine |
InChI |
InChI=1S/C21H25NO/c1-4-6-11-18-20-17-12-8-7-10-16(17)14-22-19(20)13-15(9-5-2)21(18)23-3/h7-8,10,12-14H,4-6,9,11H2,1-3H3 |
InChI Key |
CUTSSHYLFORNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C=N2)CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
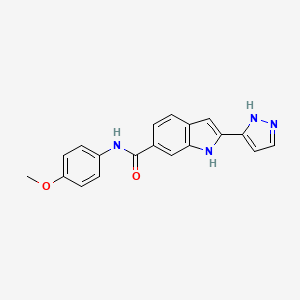
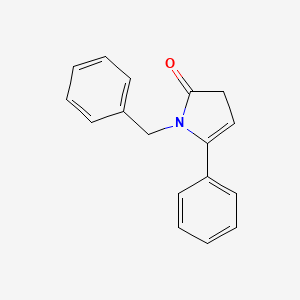
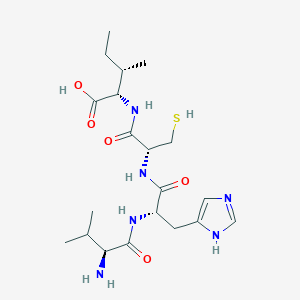
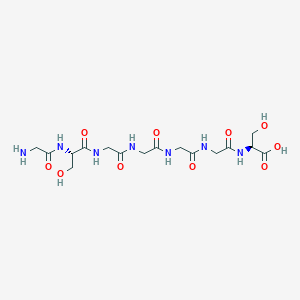
![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
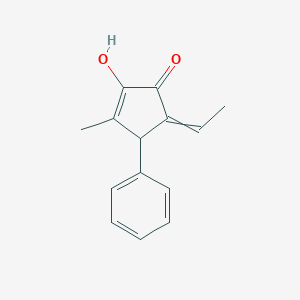
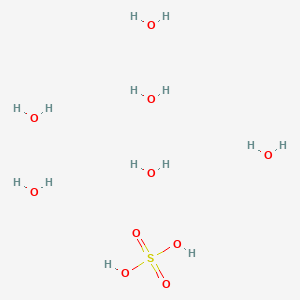
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
